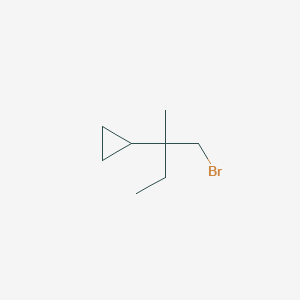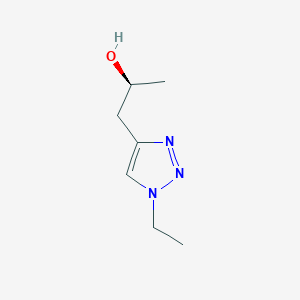
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-chloropropanol and 1-ethyl-1H-1,2,3-triazole.
Nucleophilic Substitution: The (S)-2-chloropropanol undergoes nucleophilic substitution with 1-ethyl-1H-1,2,3-triazole in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-one.
Reduction: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ane.
Substitution: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-chloride.
科学研究应用
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
(2S)-1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Steric Effects: The ethyl group in (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol may impart different steric effects compared to methyl or propyl analogs, influencing its reactivity and binding affinity.
Hydrophobicity: The ethyl group may also affect the compound’s hydrophobicity, potentially altering its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
(2S)-1-(1-ethyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-3-10-5-7(8-9-10)4-6(2)11/h5-6,11H,3-4H2,1-2H3/t6-/m0/s1 |
InChI 键 |
XCTZVGGCLMYEED-LURJTMIESA-N |
手性 SMILES |
CCN1C=C(N=N1)C[C@H](C)O |
规范 SMILES |
CCN1C=C(N=N1)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


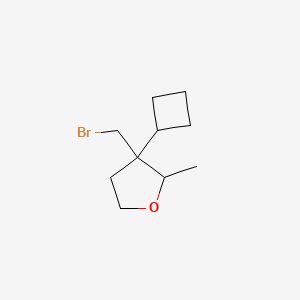
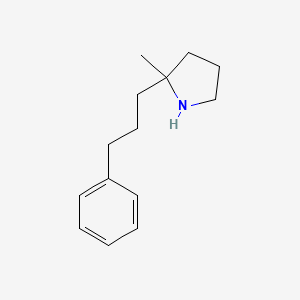
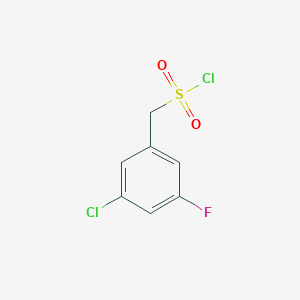
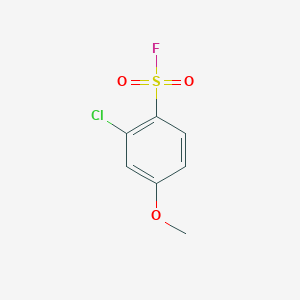

![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
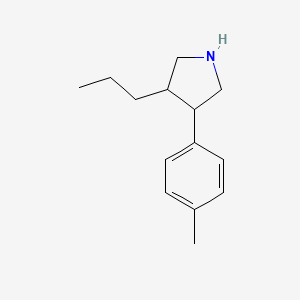
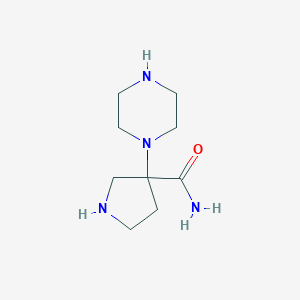
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
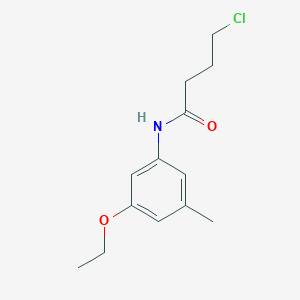
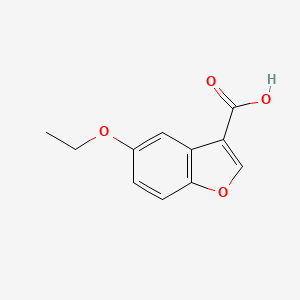
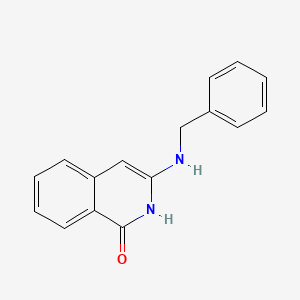
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)
